

Application Notes and Protocols for FT3967385 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria, by counteracting the ubiquitination of mitochondrial outer membrane proteins.[1] Inhibition of USP30 by FT3967385 enhances the ubiquitination of key mitochondrial proteins, such as TOM20, thereby promoting the PINK1-Parkin signaling pathway and subsequent removal of dysfunctional mitochondria.[1] These application notes provide detailed protocols for utilizing FT3967385 in cell culture to study its effects on USP30 activity, target engagement, and downstream modulation of mitophagy pathways.

Introduction

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease. The PINK1-Parkin pathway is a key mechanism for identifying and eliminating damaged mitochondria. This process is initiated by the accumulation of PINK1 on the outer membrane of depolarized mitochondria, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic degradation.



USP30 opposes this process by removing ubiquitin chains from mitochondrial substrates, thereby dampening the mitophagy signal.[1] As a selective inhibitor of USP30, **FT3967385** offers a valuable pharmacological tool to investigate the role of USP30 in mitochondrial homeostasis and to explore the therapeutic potential of enhancing mitophagy.

Data Presentation

Table 1: In Vitro Activity of FT3967385

Parameter	Value	Cell Line	Assay	Reference
USP30 IC50	15-30 nM	Recombinant human USP30	Ubiquitin- Rhodamine 110 cleavage assay	[1]
Effective Concentration	200 nM	SH-SY5Y	TOM20 Ubiquitylation Assay	[1]

Table 2: Cellular Effects of FT3967385 Treatment

Endpoint	Observation	Cell Line	Conditions	Reference
TOM20 Ubiquitylation	Increased	SH-SY5Y	200 nM FT3967385, 1-4h Antimycin A/Oligomycin A (1µM each)	[1]
USP30 Target Engagement	Confirmed	SH-SY5Y	Low nanomolar concentrations	[1]
Mitophagy Flux	Increased	SH-SY5Y- mitoQC	200-500 nM FT3967385, 96h	[1]
p-Ser65- Ubiquitin Levels	Increased	SH-SY5Y	200 nM FT3967385	[1]

Experimental Protocols Cell Culture of SH-SY5Y Cells

Methodological & Application



The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal function and neurodegenerative diseases.

Materials:

- SH-SY5Y cells (ATCC® CRL-2266™)
- Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12
 Medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
- Cell culture flasks, plates, and other sterile consumables

Protocol:

- Prepare Complete Growth Medium: To the 1:1 EMEM/F12 base medium, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.
- Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.
 Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
- Passaging: When cells reach 80-90% confluency, aspirate the growth medium and wash the
 cell monolayer once with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C
 for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth
 medium and gently pipette to create a single-cell suspension. Centrifuge at 150 x g for 5



minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.

Assessment of TOM20 Ubiquitylation by Western Blot

This protocol details the induction of mitophagy and subsequent analysis of TOM20 ubiquitylation in SH-SY5Y cells treated with **FT3967385**.

Materials:

- SH-SY5Y cells
- FT3967385
- Antimycin A (from Streptomyces sp.)
- Oligomycin A (from Streptomyces diastatochromogenes)
- DMSO (vehicle control)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- 4-15% Mini-PROTEAN® TGX™ Precast Protein Gels
- Trans-Blot® Turbo™ Mini PVDF Transfer Packs
- 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for blocking
- Primary Antibodies:
 - Rabbit anti-TOM20 antibody
 - Mouse anti-Ubiquitin antibody
 - Mouse anti-β-Actin or anti-GAPDH antibody (loading control)



- HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
- Clarity[™] Western ECL Substrate
- Chemiluminescence imaging system

Protocol:

- Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
- Pre-treat cells with 200 nM FT3967385 or DMSO for 2 hours.
- Induce mitochondrial depolarization by adding Antimycin A and Oligomycin A to a final concentration of 1 μ M each.
- Incubate for 1-4 hours at 37°C.
- Cell Lysis: Aspirate the medium and wash cells twice with ice-cold DPBS. Add 100-150 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
 Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA
 Protein Assay Kit according to the manufacturer's instructions.
- Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Western Blotting:
 - Load samples onto a 4-15% SDS-PAGE gel and run until the dye front reaches the bottom.
 - Transfer proteins to a PVDF membrane using a semi-dry or wet transfer system.



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against TOM20 and Ubiquitin overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare and apply the ECL substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.
- Strip the membrane (if necessary) and re-probe for a loading control (β-Actin or GAPDH).
- Data Analysis: Quantify the band intensities for ubiquitinated TOM20 (higher molecular weight smear or distinct bands above the unmodified TOM20 band) and normalize to the loading control.

USP30 Target Engagement using Activity-Based Probe (ABP) Assay

This protocol assesses the direct engagement of **FT3967385** with USP30 in cell lysates using a ubiquitin-propargylamide (Ub-PA) probe.[1]

Materials:

- SH-SY5Y cells
- FT3967385
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with freshly added protease inhibitors



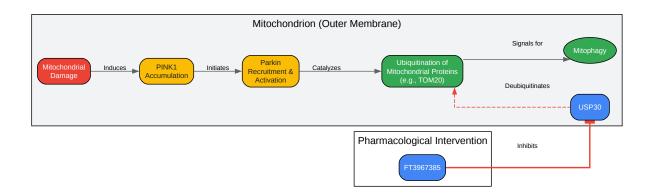
- Ubiquitin-propargylamide (Ub-PA) probe
- Primary antibody: Rabbit anti-USP30 antibody
- Other reagents and equipment for Western blotting as described in Protocol 2.

Protocol:

- Cell Treatment and Lysis: Treat SH-SY5Y cells with varying concentrations of FT3967385 for 2-4 hours. Prepare cell lysates as described in Protocol 2, steps 5-8.
- Probe Labeling: Incubate 20-50 μg of cell lysate with 1-2 μM of Ub-PA probe for 30 minutes at 37°C. The probe will covalently bind to the active site of USP30.
- Sample Preparation and Western Blotting: Stop the reaction by adding Laemmli sample buffer and boiling. Perform SDS-PAGE and Western blotting as described in Protocol 2.
- Detection: Probe the membrane with an anti-USP30 antibody.
- Analysis: A successful target engagement by FT3967385 will prevent the binding of the Ub-PA probe to USP30. This will be observed as a decrease in the intensity of the higher molecular weight band (USP30-Ub-PA adduct) and an increase in the intensity of the lower molecular weight band (unbound USP30) with increasing concentrations of FT3967385.

Mandatory Visualization

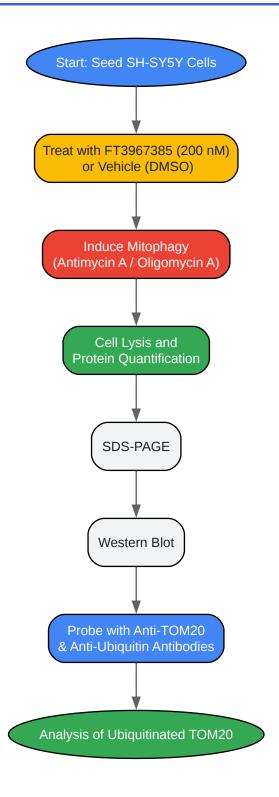




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Caption: The PINK1-Parkin mitophagy pathway and the inhibitory role of **FT3967385** on USP30.





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References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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